molecular formula C24H22N6O4 B2748879 1-(4-methoxyphenyl)-5-oxo-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)pyrrolidine-3-carboxamide CAS No. 919842-31-2

1-(4-methoxyphenyl)-5-oxo-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)pyrrolidine-3-carboxamide

Cat. No. B2748879
CAS RN: 919842-31-2
M. Wt: 458.478
InChI Key: BWRPPSQEKBEOGJ-UHFFFAOYSA-N
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Description

1-(4-methoxyphenyl)-5-oxo-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)pyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C24H22N6O4 and its molecular weight is 458.478. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Research on similar pyrazolo[3,4-d]pyrimidine derivatives highlights the synthesis and characterization of these compounds. For example, Hassan et al. (2014, 2015) describe the synthesis of 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their conversion to pyrazolo[1,5-a]pyrimidine derivatives. These syntheses involve reactions with hydrazine hydrate and various ketones or nitriles, showcasing techniques applicable to the synthesis of the compound . These studies emphasize the importance of spectral data (IR, MS, 1H-NMR, and 13C-NMR) for confirming the structures of synthesized compounds (Hassan, Hafez, & Osman, 2014) (Hassan, Hafez, Osman, & Ali, 2015).

Cytotoxic Activity

The cytotoxic activities of pyrazolo[3,4-d]pyrimidine derivatives against various cancer cell lines have been evaluated. Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines and assessed their cytotoxic (HCT-116 and MCF-7) and 5-lipoxygenase inhibition activities, demonstrating the potential of these compounds in anticancer and anti-inflammatory research (Rahmouni et al., 2016).

Anticonvulsant Activity

The development and validation of analytical methods for related substances in novel anticonvulsant agents, such as "Epimidin," which shares structural similarities with the compound of interest, highlight the pharmaceutical applications of these compounds. Severina et al. (2021) developed a new HPLC method for the determination of potential active pharmaceutical ingredients, showing the relevance of these compounds in drug development and the importance of rigorous analytical validation (Severina et al., 2021).

Structural Analysis

Studies on related compounds also include structural analyses, such as X-ray powder diffraction data, to understand their physical and chemical properties better. For instance, Wang et al. (2017) reported on the X-ray powder diffraction data of a compound that is an important intermediate in the synthesis of the anticoagulant apixaban, demonstrating the utility of such analyses in elucidating the structural features of complex organic molecules (Wang et al., 2017).

properties

IUPAC Name

1-(4-methoxyphenyl)-N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N6O4/c1-15-3-5-18(6-4-15)30-22-20(12-26-30)24(33)29(14-25-22)27-23(32)16-11-21(31)28(13-16)17-7-9-19(34-2)10-8-17/h3-10,12,14,16H,11,13H2,1-2H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWRPPSQEKBEOGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4CC(=O)N(C4)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.